molecular formula C23H28N2O3 B1252389 (R)-Bopindolol CAS No. 62697-43-2

(R)-Bopindolol

Cat. No.: B1252389
CAS No.: 62697-43-2
M. Wt: 380.5 g/mol
InChI Key: UUOJIACWOAYWEZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Bopindolol is the enantiomer of the non-selective beta-adrenergic receptor antagonist (beta-blocker) Bopindolol. As an ester prodrug, it is metabolized in the body to (R)-Pindolol, the active form that exerts pharmacological effects . This compound acts as a potent blocker of both beta-1 and beta-2 adrenoceptors and exhibits notable intrinsic sympathomimetic activity (ISA), meaning it has a partial agonist effect in addition to its antagonist properties . It is characterized by its long duration of action and also possesses membrane-stabilizing activity . Beyond its primary action on adrenergic receptors, this compound shows significant research interest due to its strong affinity for and activity at the serotonin 5-HT1A receptor . The molecular interactions of Bopindolol with beta-adrenoceptors have been studied through molecular modeling, which suggests binding sites between helices 3, 4, 5, and 6 of the beta-1 adrenoceptor . This compound is supplied for research applications only and is a vital tool for investigating cardiovascular pharmacology, neuropharmacology, and receptor biology. Researchers value this compound for studies aimed at understanding G-protein coupled receptor (GPCR) signaling, the role of beta-blockers with ISA in hemodynamics, and the potential interplay between the serotonergic and adrenergic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62697-43-2

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

[(2R)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/t18-/m1/s1

InChI Key

UUOJIACWOAYWEZ-GOSISDBHSA-N

SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3

Isomeric SMILES

CC1=CC2=C(N1)C=CC=C2OC[C@@H](CNC(C)(C)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies and Chiral Resolution of Bopindolol Enantiomers

Enantioselective Synthesis Strategies for (R)-Bopindolol and Related Scaffolds

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process that favors the formation of a specific enantiomer or diastereomer wikipedia.org. This is particularly important for molecules with chiral centers, where different stereoisomers can exhibit different biological activities wikipedia.org.

While specific detailed enantioselective synthesis strategies solely for this compound were not extensively detailed in the search results, the principles and methods applied to similar beta-blockers and chiral compounds are relevant. General approaches to enantioselective synthesis include asymmetric catalysis, the use of chiral auxiliaries, biocatalysis, enantioselective organocatalysis, and chiral pool synthesis wikipedia.org.

Asymmetric synthesis aims to create new chiral centers in a substrate molecule, producing unequal amounts of stereoisomeric products wikipedia.org. This can be achieved by employing chiral catalysts or reagents that influence the reaction pathway to favor one enantiomer over the other wikipedia.org. For instance, chiral ligands, such as Josiphos ligands, are widely used in asymmetric catalysis to achieve high enantioselectivity in various reactions, including hydrogenations wikipedia.org.

Another strategy involves utilizing enantiomerically enriched starting materials from the chiral pool wikipedia.org. This approach manipulates readily available chiral compounds through a series of reactions to build the desired target molecule, often using achiral reagents wikipedia.org. Chemo-enzymatic methods, which combine chemical and enzymatic transformations, have also been used to synthesize enantiopure precursors for beta-blockers like pindolol (B1678383), a related compound to Bopindolol (B133282) mdpi.com. These methods can yield chlorohydrins with high enantiomeric purity mdpi.com.

Chiral Separation and Resolution Techniques Applied to Bopindolol Racemates

Chiral separation and resolution techniques are employed to separate racemic mixtures (50:50 mixtures of enantiomers) into their individual enantiomers libretexts.org. Unlike diastereomers, enantiomers have identical physical properties, making their separation challenging and requiring specific methods libretexts.org.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the chiral separation of beta-blockers, including Bopindolol nih.govnih.gov. Chiral Stationary Phases (CSPs) are essential components in these methods, providing a chiral environment that allows for differential interactions with the enantiomers, leading to their separation nih.govchromatographyonline.com. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used due to their broad chiral recognition ability nih.govwindows.net. Examples include Lux Cellulose and AmyCoat columns, which have been shown to resolve the enantiomers of various beta-blockers, including Bopindolol nih.govwindows.net.

Supercritical Fluid Chromatography (SFC) is another chromatographic technique applied to chiral separations, offering complementarity to chiral LC chromatographyonline.com. SFC can also utilize CSPs, and applications for Bopindolol on Lux Cellulose-3 by SFC have been reported phenomenex.com.

Besides chromatography, other resolution techniques exist. Resolution of racemates can also be achieved by forming diastereomeric intermediates through reaction with an enantiomerically pure chiral reagent libretexts.org. These diastereomers have different physical properties and can be separated by conventional methods, after which the chiral reagent is removed to yield the separated enantiomers libretexts.org. Countercurrent extraction using liquids of differing chiralities is another reported method for separating enantiomers from a racemic mixture google.com.

Analytical Approaches for the Determination of Enantiomeric Purity and Isomeric Composition of this compound

Determining the enantiomeric purity (expressed as enantiomeric excess, ee) and isomeric composition of chiral compounds like this compound is critical for quality control and ensuring the desired biological activity chromatographyonline.comwindows.net.

Chiral HPLC is a primary analytical technique for this purpose, offering speed, sensitivity, and ease of use windows.net. By using a suitable chiral stationary phase and optimized mobile phase conditions, the enantiomers can be separated and detected, allowing for the quantification of each isomer windows.net. The retention times of the enantiomers are used for identification, often by comparison with pure standards . The peak areas or heights in the chromatogram are used to determine the ratio of the enantiomers and thus the enantiomeric purity .

Supercritical Fluid Chromatography (SFC) is also utilized for chiral analysis and enantiomer identification, with similar principles to chiral HPLC chromatographyonline.com. Both techniques rely on the differential interaction of the enantiomers with the chiral stationary phase chromatographyonline.com.

Other analytical techniques mentioned in the context of Bopindolol analysis, though not exclusively for enantiomeric purity, include flow injection analysis (FIA) with spectrophotometric detection, which has been used for the determination of Bopindolol in tablets up.pt. Capillary zone electrophoresis (CZE) using human serum transferrin as a chiral selector has also shown stereoselective recognition for Bopindolol enantiomers nih.gov.

Influence of Synthetic Pathways on the Stereochemical Integrity and Yield of this compound

Conversely, if a racemic mixture is produced through an achiral synthesis, subsequent chiral separation or resolution is required to obtain the pure enantiomers libretexts.org. The efficiency of the separation technique, including the choice of chiral stationary phase and chromatographic conditions, directly affects the yield of the isolated enantiomer and its stereochemical purity chromatographyonline.comwindows.net. Imperfect resolution can lead to a product with lower enantiomeric excess chromatographyonline.com.

Molecular and Cellular Pharmacology of R Bopindolol

Receptor Binding Profiles and Affinities of (R)-Bopindolol and its Metabolites

The receptor binding profiles of bopindolol (B133282) and its active metabolite, pindolol (B1678383), have been investigated across various receptor subtypes, particularly adrenergic and serotonergic receptors.

Beta-Adrenergic Receptor (β-AR) Subtype Selectivity (β1, β2, β3) and Non-Selectivity Considerations

Bopindolol and its active metabolite, pindolol, are characterized as non-selective beta-adrenergic receptor antagonists. unict.itnih.govmedchemexpress.comnih.gov They exhibit affinity for both β1- and β2-ARs. medchemexpress.comnih.govrevespcardiol.org Studies indicate that bopindolol has low affinity for the β3-AR subtype. medchemexpress.comnih.gov Pindolol, as a first-generation beta-blocker, also shows similar affinities for β1 and β2-ARs. revespcardiol.orgwikipedia.org This non-selectivity distinguishes them from cardioselective beta-blockers that primarily target β1-ARs. revespcardiol.org

Receptor SubtypeAffinity (Bopindolol/Pindolol)Selectivity
β1-ARHighNon-selective
β2-ARHighNon-selective
β3-ARLowNon-selective

Interaction with Serotonin (B10506) (5-HT) Receptors

Bopindolol and its metabolite pindolol interact with serotonin (5-HT) receptors. medchemexpress.comnih.gov Pindolol is known to act as a partial agonist or functional antagonist at the serotonin 5-HT1A receptor. wikipedia.org This interaction with 5-HT1A receptors, particularly the preferential blockade of inhibitory 5-HT1A autoreceptors, has been explored in the context of potential add-on therapy for depression. wikipedia.org Studies have also investigated the interaction of pindolol with other serotonin receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT2 receptors. unict.itnih.gov

Receptor SubtypeInteraction (Pindolol)
5-HT1APartial agonist/Functional antagonist
5-HT1BInteraction observed
5-HT1DInteraction observed
5-HT2Interaction observed (lower affinity compared to some other agents) nih.gov

Exploration of Other Receptor Interactions (e.g., HER2, EGFR) through In Vitro Docking and Binding Studies

Recent in vitro docking and binding studies have explored the potential interactions of various FDA-approved compounds, including bopindolol, with other receptors such as HER2 and EGFR. researchgate.netmdpi.com These studies are often conducted in the context of drug repurposing efforts, for example, investigating potential anticancer activities. researchgate.netmdpi.comnih.gov Blind docking studies have shown that bopindolol can reach the binding site of HER2 with a notable binding score. researchgate.netmdpi.com Furthermore, stable protein-ligand complexes between EGFR and bopindolol have been observed in molecular dynamics simulations. mdpi.com These findings suggest that bopindolol may possess affinity for these receptor tyrosine kinases, although the pharmacological implications of these interactions require further investigation. researchgate.netmdpi.com

ReceptorInteraction Observed (Bopindolol)Study Type
HER2Binding site reached, stable complex in simulationIn vitro docking, molecular dynamics researchgate.netmdpi.com
EGFRStable complex in simulationMolecular dynamics mdpi.com

Mechanism of Receptor Interaction and Modulation by this compound

The mechanism by which this compound, through its active metabolite pindolol, interacts with and modulates receptors involves specific binding to receptor sites and influencing downstream signaling pathways. As a beta-adrenergic antagonist with partial agonist activity, pindolol can block the effects of endogenous catecholamines while also exerting a low level of agonist activity, particularly in the absence of competing ligands. nih.govwikipedia.orgwikipedia.org This intrinsic sympathomimetic activity (ISA) is a key aspect of its modulation of beta-ARs. nih.govwikipedia.org

Molecular Modeling of Binding Sites and Ligand-Receptor Complex Formation

Molecular modeling studies have been employed to investigate the putative binding sites of bopindolol and its metabolites with beta-adrenoceptors. nih.govnih.govresearchgate.net These studies suggest that possible binding sites for these drugs lie within the transmembrane helices of the beta-ARs, specifically between helices 3, 4, 5, and 6 for β1-ARs. nih.gov Specific functional groups of bopindolol, such as the amine, benzoic acid, indole (B1671886) methyl, t-butyl, phenyl, and indole moieties, are proposed to interact with particular amino acid residues in the receptor through hydrogen bonding or hydrophobic interactions. nih.gov For example, interactions with residues like Asp138 (TM3), Ser190 (TM4), and Ala343 (TM6) in β1-AR have been suggested. nih.gov Molecular modeling also indicates that the metabolites interact with similar sites as the parent compound and other nonselective beta-blockers like propranolol (B1214883). nih.gov The indole nucleus of pindolol, the active metabolite, is suggested to have a strong interaction with a tryptophan residue (Trp313) in the beta-adrenoceptor. nih.gov The positively charged nitrogen atom in the aliphatic side chain is also proposed to interact favorably with a carboxylic amino acid residue like Glu306. nih.gov These modeling studies provide insights into the molecular basis of ligand-receptor complex formation and the potential determinants of binding affinity and selectivity. nih.govresearchgate.netnih.govmdpi.comresearchgate.net

Bopindolol Functional GroupProposed Interacting Residue (β1-AR)Type of InteractionTransmembrane Helix
AmineAsp138Hydrogen bondingTM3 nih.gov
Benzoic acidSer190TM4 nih.gov
Indole methylAla343TM6 nih.gov
t-butylVal137HydrophobicTM3 nih.gov
PhenylPro339TM6 nih.gov
IndoleCys336, Leu237, Pro236TM4, TM5 nih.gov

Note: The specific interactions and residues identified through molecular modeling are proposed based on computational simulations and require experimental validation.

Identification of Key Amino Acid Residues and Functional Group Contributions to Receptor Binding

Molecular modeling studies have provided insights into the potential binding sites of bopindolol and its metabolites with beta1-adrenoceptors. These studies suggest that the binding sites are located between helices 3, 4, 5, and 6 of the beta1-adrenoceptor. nih.govresearchgate.net Specific functional groups of bopindolol are proposed to interact with key amino acid residues within the receptor binding site through hydrogen bonding or hydrophobic interactions. nih.govresearchgate.net

Based on molecular modeling, the following interactions have been suggested for bopindolol with beta1-adrenoceptors:

The amine functional group may interact with Asp138 in transmembrane (TM) 3. nih.govresearchgate.net

The benzoic acid functional group may interact with Ser190 in TM 4. nih.govresearchgate.net

The indole methyl group may interact with Ala343 in TM 6. nih.govresearchgate.net

The t-butyl group may interact with Val137 in TM 3. nih.govresearchgate.net

The phenyl group may interact with Pro339 in TM 6. nih.govresearchgate.net

The indole functional group may interact with Cys336 (TM 4), Leu237 (TM 5), and Pro236 (TM 5). nih.govresearchgate.net

These findings suggest that specific amino acid residues and functional groups play crucial roles in the binding affinity and interaction of bopindolol with beta1-adrenoceptors. nih.govresearchgate.net Furthermore, studies on 5-hydroxytryptamine1A (5-HT1A) receptors, which can also bind certain beta-adrenergic antagonists like pindolol with high affinity, identified Asn385 in the seventh transmembrane domain as a single amino acid residue responsible for this high-affinity interaction with aryloxyalkylamines. nih.gov This suggests potential similarities in the binding sites of 5-HT1A and beta-adrenergic receptors for certain ligands. nih.gov

Characterization of Partial Agonist Activity (Intrinsic Sympathomimetic Activity, ISA)

Bopindolol, through its active metabolite pindolol, is known to possess partial agonist activity, also referred to as intrinsic sympathomimetic activity (ISA). ebi.ac.ukdrugbank.commedchemexpress.commdpi.comnih.govmedchemexpress.com This means that in addition to blocking the effects of full agonists like epinephrine (B1671497) and norepinephrine, pindolol can also produce a limited degree of stimulation of beta-adrenoceptors. nih.gov

The presence of ISA distinguishes bopindolol from beta-blockers that are pure antagonists. While bopindolol is described as a non-selective beta-adrenergic antagonist ebi.ac.ukmedchemexpress.com, its active metabolite pindolol exhibits partial agonist activity. mdpi.comnih.gov Bopindolol has been characterized as a weak partial agonist in some studies. oup.com The ISA of pindolol may exhibit selectivity, with some evidence suggesting selective stimulation of beta2-adrenoceptors in in vitro studies, while its blocking activity applies to both beta1 and beta2 subtypes. nih.gov The clinical implications of ISA include potentially minor reductions in resting heart rate and cardiac output compared to beta-blockers without ISA. nih.gov

Receptor Regulation and Down-Regulation Mechanisms Induced by this compound in Cellular Models

Research in cellular models has demonstrated that bopindolol can induce down-regulation of beta-adrenergic receptors. oup.comahajournals.orgnih.gov Studies using human mononuclear leukocytes and S49 murine lymphoma cells showed that bopindolol, similar to tertatolol (B1682231) but unlike propranolol and pindolol (despite pindolol being a potent partial agonist), could rapidly reduce the number of beta-adrenergic receptors in vitro. oup.comahajournals.org This reduction was observed within one hour of incubation at 37°C. ahajournals.org

The mechanism of this receptor reduction appears to be an effect on the total number of receptors (Bmax) rather than a change in receptor affinity (KD). ahajournals.org This down-regulation induced by bopindolol is suggested to involve a modification of the receptors that renders them unavailable for ligand binding, a mechanism distinct from receptor sequestration or irreversible binding. ahajournals.org The effect was also found to be stereoselective and independent of ISA. oup.comahajournals.org

Further studies in S49 lymphoma cells suggest that the down-regulation of beta-adrenergic receptors induced by pindolol is dependent on the interaction with the stimulatory guanine (B1146940) nucleotide-binding regulatory protein (Ns, a G protein). nih.gov In mutant S49 cells where interaction with Ns was impaired, pindolol did not cause a change in the number of receptors. nih.gov This indicates a role for G protein coupling in the receptor regulation induced by the active metabolite of bopindolol.

Elucidation of Signal Transduction Pathways Influenced by this compound (e.g., G-Protein Coupling, cAMP Modulation)

Beta-adrenergic receptors, the primary targets of bopindolol's active metabolite pindolol, are G protein-coupled receptors (GPCRs). drugbank.commedchemexpress.com Activation of beta-adrenoceptors typically leads to the activation of the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase. drugbank.comnih.gov Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in various intracellular signaling pathways. drugbank.comnih.gov

Pindolol has been shown to influence signal transduction pathways, including mediating Ras activation through G(s)-alpha- and cAMP-mediated signaling. drugbank.comdrugbank.com Agonism of the beta-1 adrenoceptor leads to the Gs subunit upregulating adenylyl cyclase, resulting in increased intracellular cAMP concentrations. drugbank.com Elevated cAMP levels activate cAMP-dependent kinase A (PKA), which can then phosphorylate various downstream targets, influencing processes such as calcium channel activity and smooth muscle contractility. drugbank.com

While bopindolol and pindolol are antagonists (with partial agonist activity), their interaction with beta-adrenoceptors modulates these G protein-coupled signaling cascades. By blocking the full activation of beta-adrenoceptors by endogenous catecholamines, they attenuate the downstream effects, including the increase in cAMP production. However, due to its partial agonist activity, pindolol can exert a basal level of stimulation on the pathway, particularly when sympathetic tone is low. nih.gov The observed down-regulation of beta-adrenergic receptors induced by bopindolol also impacts signal transduction by reducing the total number of receptors available to couple with G proteins and initiate the signaling cascade. ahajournals.orgnih.gov Studies with other beta-adrenoceptor antagonists like propranolol have shown that blockade of these receptors can enhance cAMP-mediated signal transduction in vivo, suggesting complex regulatory mechanisms. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R Bopindolol and Its Analogs

Correlation of Stereochemical Configuration with Pharmacological Activity and Receptor Selectivity

The stereochemical configuration of beta-adrenergic blockers significantly influences their pharmacological activity and receptor selectivity. For aryloxyaminopropanol-based beta-blockers, which include bopindolol (B133282) and its active metabolite, the activity is typically higher in the (-)-enantiomers compared to the (+)-enantiomers. uni.luwikipedia.org These stereoisomers can also exhibit differences in other biological activities. uni.lu

While bopindolol itself is a racemate and a prodrug, its active metabolite contains a chiral center at the hydroxyl-substituted carbon in the propanolamine (B44665) side chain. The (R)- and (S)-configurations at this center are expected to interact differently with adrenergic receptors due to the stereospecific nature of ligand-receptor binding. Although specific comparative quantitative data detailing the receptor binding affinities and functional activities of isolated (R)- and (S)-bopindolol or their respective active metabolites were not extensively available in the searched literature, the general principle in this class of compounds suggests that the stereochemistry at the beta-hydroxyl group is critical for optimal interaction with the beta-adrenergic receptor binding site.

Studies on bopindolol and its metabolites have indicated non-selectivity towards beta-1 and beta-2 adrenoceptors, along with low affinity for the beta-3 subtype. googleapis.com They also interact with 5-HT receptors, including 5-HT1A and 5-HT1B receptors. googleapis.com The stereochemical configuration at the chiral center of the active metabolite is likely to play a role in the precise binding orientation and strength at these different receptor subtypes, potentially influencing the observed non-selectivity and interaction with 5-HT receptors.

Impact of Indole (B1671886) Moiety Modifications on Receptor Binding Affinity and Functional Activity

The indole moiety is a key structural component of bopindolol and its active metabolite. This aromatic system contributes to the lipophilicity of the molecule and participates in interactions with the receptor binding site. In the context of beta-adrenergic receptors, molecular modeling studies of bopindolol and its metabolites have suggested that the indole functional group interacts with specific amino acid residues within the receptor binding pocket, potentially through hydrophobic interactions.

Modifications to the indole ring system, such as substitutions at different positions or alterations to the ring structure itself, can significantly impact the compound's interaction with adrenergic and other receptors. While detailed SAR studies specifically on a series of bopindolol analogs with systematic indole modifications were not prominently featured in the search results, research on other indole-based compounds targeting various receptors, including opioid receptors, has demonstrated that substitutions on the indole moiety can affect intrinsic activity and receptor selectivity. The indole scaffold is recognized in rational drug design as a versatile structure for targeting different pharmacological targets. Therefore, modifications to the indole moiety of (R)-bopindolol analogs would be expected to alter their binding affinity to beta-adrenergic and 5-HT receptors, thereby influencing their functional activity and selectivity profiles.

Influence of Propanolamine Side Chain Alterations on Receptor Selectivity and Potency

The propanolamine side chain, specifically the 1-amino-3-aryloxypropan-2-ol structure, is a common feature in many beta-adrenergic blockers and is essential for their activity. uni.luwikipedia.org In bopindolol's active metabolite, this side chain contains a tert-butylamino group and a hydroxyl group attached to the propane (B168953) linker, connected to the indole moiety via an ether linkage. The chiral center is located at the carbon bearing the hydroxyl group.

Alterations to the propanolamine side chain, including modifications to the amino group (e.g., the size and nature of the substituent), the hydroxyl group, or the length and composition of the linker, are known to profoundly influence receptor binding affinity, selectivity, and intrinsic sympathomimetic activity in beta-blockers. uni.luwikipedia.org Molecular modeling studies of bopindolol and its metabolites interacting with beta-1 adrenoceptors have indicated that the amine and hydroxyl functional groups of the propanolamine side chain form hydrogen bonds with key amino acid residues, such as Asp138 and Ser190. The tert-butyl group on the amine also contributes through hydrophobic interactions.

Computational Chemistry and Molecular Dynamics Simulations in SAR Elucidation and Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are powerful tools employed in modern drug discovery and development, including the elucidation of SAR and predictive modeling of ligand-receptor interactions. These techniques provide insights into the dynamic behavior of molecules and their targets at an atomic level, complementing experimental studies.

Molecular modeling studies have been utilized to investigate the binding of bopindolol and its metabolites to beta-1 adrenoceptors. These studies suggested possible binding sites located between helices 3, 4, 5, and 6 of the beta-1 AR. Specific interactions, including hydrogen bonding and hydrophobic interactions between functional groups of bopindolol (amine, benzoic acid, indole methyl, t-butyl, phenyl, and indole) and amino acid residues of the receptor (Asp138, Ser190, Ala343, Val137, Pro339, Cys336, Leu237, and Pro236), were proposed. While bopindolol is nonselective, these studies indicated that interactions at similar sites occur for both beta-1 and beta-2 receptors, despite some differences in amino acid composition between the subtypes.

MD simulations can provide further details on the stability of ligand-receptor complexes, the nature of interactions over time, and the influence of the surrounding environment. They can help to explain the observed binding affinities and functional profiles and predict the behavior of novel analogs. For example, MD simulations have been used to study hydrophobic interactions and the binding of indole-containing compounds to proteins. By simulating the binding of this compound and its potential analogs to beta-adrenergic and 5-HT receptors, computational methods can help to refine SAR, identify key structural features responsible for specific interactions, and guide the design of compounds with improved potency or selectivity.

Rational Design and Synthesis of Novel this compound Analogs with Enhanced or Modified Receptor Interaction Profiles

Rational design and synthesis of novel drug analogs are driven by the understanding of SAR and SPR, often aided by computational approaches. The goal is to design compounds with enhanced potency, improved selectivity for specific receptor subtypes, modified intrinsic activity (e.g., pure antagonists vs. partial agonists), or altered pharmacokinetic properties.

Based on the SAR insights gained from studies on bopindolol, its active metabolite, and related beta-blockers, novel this compound analogs could be rationally designed by targeting specific structural modifications. For instance, modifications to the indole moiety could aim to alter lipophilicity or introduce new interaction points to enhance selectivity for a particular beta-adrenergic receptor subtype or to modulate interaction with 5-HT receptors. Alterations to the propanolamine side chain, such as varying the N-substituent or modifying the linker, could be explored to fine-tune potency and selectivity, or to modify the level of intrinsic sympathomimetic activity.

The synthesis of such novel analogs would typically involve multi-step organic chemistry procedures, building upon established synthetic routes for beta-blockers and indole derivatives. nih.gov The stereochemistry at the chiral center would need to be controlled during synthesis to specifically obtain (R)-enantiomers or to synthesize and separate individual stereoisomers for evaluation. Following synthesis, the novel analogs would be subjected to rigorous in vitro pharmacological testing, including receptor binding assays and functional assays, to determine their affinity, potency, and selectivity for relevant adrenergic and 5-HT receptors. The experimental data obtained would then be used to further refine the SAR and guide subsequent rounds of rational design and synthesis, creating a cyclical process aimed at optimizing the pharmacological profile of the compounds. While specific examples of the rational design and synthesis of novel this compound analogs with detailed SAR data were not extensively found in the immediate search results, the principles outlined are generally applicable to the development of new compounds based on the bopindolol scaffold.

Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization of R Bopindolol and Its Metabolites

Prodrug Activation Mechanisms and Identification of Active Metabolites (e.g., 18-502, 20-785)

(R)-Bopindolol functions as a prodrug, undergoing activation within biological systems to yield its pharmacologically active metabolites. The primary activation mechanism involves hydrolysis. This hydrolysis leads to the formation of pindolol (B1678383), which is identified as metabolite 18-502. Pindolol (18-502) is considered an active metabolite. Further metabolism of pindolol results in the formation of additional metabolites, including 20-785. Thus, the conversion of the prodrug this compound to pindolol (18-502) via hydrolysis is a key step in its activation pathway, with pindolol and subsequently formed metabolites like 20-785 contributing to the observed pharmacological effects.

Metabolic Pathways and Enzymatic Biotransformation (e.g., Hydrolysis, Cytochrome P450-Mediated Metabolism, Glucuronidation)

The metabolic biotransformation of this compound and its active metabolite, pindolol (18-502), involves several enzymatic pathways in pre-clinical models. The initial and primary metabolic step for this compound is hydrolysis, which yields pindolol (18-502). Following the formation of pindolol, further metabolism occurs. Cytochrome P450 (CYP) enzymes are involved in the biotransformation of pindolol. Specifically, CYP2D6 has been identified as a key enzyme responsible for the metabolism of pindolol. In addition to oxidative metabolism mediated by CYP enzymes, glucuronidation also plays a role in the elimination of pindolol. This process involves the conjugation of pindolol with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates that are typically more water-soluble and readily eliminated.

Comparative Pharmacokinetics of this compound and its Metabolites in Animal Models

Pre-clinical studies in animal models, such as rats, have investigated the comparative pharmacokinetics of this compound and its active metabolite, pindolol (18-502). Following administration, this compound is rapidly hydrolyzed to (R)-pindolol. Studies comparing the pharmacokinetics of bopindolol (B133282) and pindolol in rats have provided insights into their respective absorption, distribution, metabolism, and excretion profiles. The pharmacokinetic profiles of this compound and (R)-pindolol enantiomers have been characterized in rats, revealing differences in parameters such as plasma concentrations and clearance.

Pharmacodynamic Endpoints and Biomarker Responses in In Vitro and Animal Studies (e.g., Renin Secretion Inhibition, Inhibition of Isoprenaline-Induced Tachycardia in Anesthetized Dogs, Hypotensive Effects in Pithed Rats)

Pre-clinical pharmacodynamic studies have evaluated the effects of this compound and its metabolites on various endpoints and biomarker responses. Inhibition of renin secretion has been observed in animal models, such as dogs, following administration of bopindolol. Another key pharmacodynamic effect demonstrated in animal studies is the inhibition of isoprenaline-induced tachycardia. Studies in anesthetized dogs have shown that bopindolol effectively reduces the increase in heart rate caused by isoprenaline. Furthermore, investigations in pithed rats have indicated that bopindolol can exert hypotensive effects. These pre-clinical findings highlight the activity of bopindolol, likely mediated through its active metabolite pindolol, on important cardiovascular and renal parameters.

Advanced Analytical and Bioanalytical Methodologies for R Bopindolol Research

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS)) for Separation and Quantification in Research Matrices

Chromatographic techniques are fundamental for separating (R)-Bopindolol from complex matrices and for its subsequent quantification. HPLC is a pivotal analytical technique widely used for quantifying pharmaceutical compounds in biological matrices. researchgate.net LC-MS and particularly LC-MS/MS have become gold standards for quantifying pharmaceutical compounds in biological matrices due to their high sensitivity and selectivity. researchgate.net This combination offers great capabilities in physical separation and mass analysis, providing accurate data on sample composition and allowing for the detection and quantification of trace levels of compounds. researchgate.netmeasurlabs.com LC-MS is suitable for a wide range of pharmaceutical compounds, including polar, non-volatile, and thermally labile substances. researchgate.net

GC-MS is also employed for the analysis of pharmaceutical compounds, although it typically requires derivatization for polar analytes like beta-blockers to achieve suitable volatility for GC separation and MS detection. researchgate.net While GC-MS is widely applied, LC-MS methods have often replaced GC-MS analysis, especially for polar beta-blockers. researchgate.net

These techniques are applied to various research matrices, including biological samples such as blood, plasma, serum, and urine, as well as potentially in studies involving tissue extracts or formulations. researchgate.netnih.gov Sample preparation techniques, such as solid phase extraction (SPE), are often coupled with chromatographic methods to clean up samples and pre-concentrate the analyte before analysis. researchgate.netup.pt

Spectroscopic Methods (e.g., Fluorometry, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR)) for Structural Elucidation and Detection

Spectroscopic methods provide valuable information for the structural elucidation and detection of this compound. UV-Vis spectroscopy is used to detect the presence of functional groups and provides information about conjugated pi-bonding systems within a molecule. libretexts.orgegyankosh.ac.in While UV-Vis spectra alone may not provide extensive structural details, characteristic absorption bands can indicate the presence or absence of certain functional groups. egyankosh.ac.in

Fluorometry, which measures the fluorescence emitted by a substance, can be a sensitive method for the detection of compounds that exhibit native fluorescence. Two sensitive fluorometric methods have been developed for the determination of bopindolol (B133282) malonate based on measuring its native fluorescence in methanol (B129727) and acetonitrile. researchgate.net For bopindolol, fluorescence was measured at 316 nm after excitation at 278 nm. researchgate.net

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the identification and structural elucidation of small compounds. mdpi.com By analyzing the chemical shifts, multiplicities, and coupling patterns in NMR spectra, researchers can deduce the connectivity, arrangement, and electronic environments of atoms, providing a unique fingerprint for different chemical environments within the molecule. mdpi.com NMR is crucial for determining the precise structure of organic compounds and plays a role in purity assessment by revealing the presence of impurities. mdpi.comlabmanager.com

Mass spectrometry (MS), while often coupled with chromatography, is also a spectroscopic technique that provides information about the mass-to-charge ratio of molecules and their fragments, which is essential for identification and structural confirmation. jchps.com

Flow Injection Analysis (FIA) and Solid Phase Extraction (SPE) in Automated Research Methodologies

Flow Injection Analysis (FIA) and Solid Phase Extraction (SPE) are techniques that can be integrated into automated research methodologies for the analysis of this compound. FIA represents an advanced form of solution manipulation for the mixing and transport of samples and reagents to the measurement point, contributing to simple sample handling and reduced environmental impact. up.pt

SPE is a very popular technique for the separation and pre-concentration of analytes from a matrix, increasing the specificity and sensitivity of analytical methods. up.pt SPE can be performed off-line or integrated directly into a flow system for automated analysis. up.ptresearchgate.net

A method for the determination of bopindolol using an FIA technique coupled with SPE and spectrophotometric detection at 635 nm has been described. up.ptresearchgate.net This method is based on the production of a green, water-soluble complex with ferric ions in an acid medium. up.ptresearchgate.net In this automated system, bopindolol was adsorbed onto a solid phase in a mini-column integrated into the flow system, allowing for a seven-fold pre-concentration of the analyte. up.ptresearchgate.net This FIA-SPE system demonstrated a sample throughput of 50 samples per hour and a linear range from 125 to 1000 µg/ml for bopindolol determination with a detection limit of 70 µg/ml. up.ptresearchgate.net The results obtained with this method showed good agreement when compared to a conventional HPLC method. up.ptresearchgate.net Automated SPE procedures using liquid-handling platforms have been developed and validated, showing that automation offers a precise and robust system for sample preparation and is suitable for routine analysis with less manual processing and fewer operator errors. americanpharmaceuticalreview.com

Development and Validation of Bioanalytical Assays for this compound and its Metabolites in Pre-clinical Biological Samples

The development and validation of selective and sensitive bioanalytical methods for the quantitative determination of drugs and their metabolites in biological fluids are critical for the successful conduct of preclinical and clinical studies. nih.gov These validated methods provide data to support the safety and effectiveness of drugs. biopharmaservices.com

For this compound, which is a prodrug, the analysis may involve quantifying both the parent compound and its active metabolite, 4-(3-t-butylamino-2-hydroxypropoxy)-2-methylindole. wikipedia.orgnih.gov In cases where a prodrug is rapidly metabolized to an active metabolite, the levels of the prodrug may be too low for accurate quantification, and bioequivalence might be assessed based on the active metabolite. biopharmaservices.com

Bioanalytical method validation involves demonstrating the performance of the method and the reliability of the analytical results. nih.gov Key validation parameters include selectivity, sensitivity (limit of detection, lower limit of quantification), linearity, range, accuracy, precision, recovery, and stability. nih.govjapsonline.com Selectivity is a critical criterion, ensuring that the method can detect the analyte concentration without interference from matrix components, including metabolites and endogenous compounds. japsonline.com The impact of major metabolites should be assessed during method development and validation to ensure the quantitative accuracy of the method. biopharmaservices.com

Validated bioanalytical methods, often utilizing techniques like LC-MS/MS, are applied to analyze preclinical biological samples such as plasma, serum, or urine to determine the concentration of this compound and its metabolites over time. nih.govjapsonline.com This data is essential for pharmacokinetic and toxicokinetic studies. nih.gov The stability of the analyte in the biological matrix under various storage and handling conditions must also be established during validation. biopharmaservices.comfda.gov

Emerging Research Perspectives and Future Directions for R Bopindolol Studies

(R)-Bopindolol as a Pharmacological Probe in Receptor Biology and Ligand-Binding Research

This compound, as a specific enantiomer of a known beta-adrenergic receptor antagonist, holds potential as a pharmacological probe in the study of receptor biology and ligand-binding kinetics. The interaction of bopindolol (B133282), the racemate, with β1- and β2-adrenoceptors is well-documented. Since this compound is one of the two enantiomers comprising the racemate, its isolated form can be used to investigate the stereoselectivity of binding sites on these receptors.

Utilizing this compound as a probe allows researchers to differentiate the binding affinities and functional responses mediated specifically by this stereoisomer compared to the (S)-enantiomer and the racemic mixture. Such studies are crucial for understanding the precise molecular interactions at the receptor level and can reveal subtle differences in how each enantiomer engages the binding pocket. This can provide valuable insights into receptor structure-activity relationships and the mechanisms underlying stereoselective drug action. While general bopindolol has been linked to studies involving proteins, specific detailed research findings on this compound's use as a probe in novel receptor biology or ligand-binding research were not extensively detailed in the provided search results. However, its defined stereochemistry makes it inherently valuable for such investigations into receptor stereospecificity.

Exploration of Novel Pharmacological Targets and Polypharmacology Beyond Adrenergic Receptors

While bopindolol is primarily characterized by its activity at beta-adrenergic receptors, the exploration of potential interactions with novel pharmacological targets beyond this class represents a future research avenue for this compound. Many compounds, initially developed for activity at a primary target, can exhibit off-target effects or engage in polypharmacology, interacting with multiple biological pathways.

Investigating this compound for activity at other receptor types, ion channels, enzymes, or transporters could uncover novel therapeutic potentials or explain previously uncharacterized pharmacological effects. Given its chemical structure, which includes an indole (B1671886) core and a substituted propanolamine (B44665) chain, it is conceivable that it might interact with other targets that recognize similar structural motifs. The provided search results primarily emphasize the beta-adrenergic activity, and specific research detailing the exploration of novel targets or polypharmacology for this compound beyond these receptors was not prominent. Future studies employing broad screening approaches or target-fishing computational methods could shed light on such possibilities.

Application of Advanced Computational Methods in Drug Discovery and Optimization Based on the this compound Scaffold

The this compound scaffold, encompassing the core chemical structure, presents a basis for applying advanced computational methods in drug discovery and optimization. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and virtual screening can be employed to design and evaluate novel compounds based on this framework.

Computational studies can help predict the binding affinity of this compound and its potential derivatives to known or novel targets, analyze the stability of ligand-receptor complexes, and optimize the chemical structure for desired pharmacological properties. Given the stereospecific nature of this compound, computational methods are particularly valuable for understanding the impact of chirality on binding interactions and predicting the activity of other stereoisomers or diastereomers. While the search results did not provide specific examples of advanced computational studies applied to the this compound scaffold, the availability of its structure makes it amenable to such in silico investigations for the rational design of new therapeutic agents.

Potential for Developing Stereoselective Therapeutic Modulators Based on this compound's Unique Properties

The existence of this compound as a distinct enantiomer from (S)-Bopindolol highlights the potential for developing stereoselective therapeutic modulators. Stereoselectivity in drug action is crucial as enantiomers can exhibit different pharmacokinetic profiles, binding affinities, and efficacy or even interact with different targets. This compound possesses a defined stereochemistry at the chiral center in the propanolamine chain.

Research focusing on the unique pharmacological properties of this compound, independent of its (S)-enantiomer, can inform the design of new drugs with enhanced selectivity for specific receptor subtypes or reduced off-target effects. If this compound demonstrates a more favorable profile or distinct activity compared to the racemate or the (S)-enantiomer at certain targets, it could serve as a lead compound for developing novel stereoselective therapeutics. The fact that bopindolol is a racemate underscores the importance of studying the individual enantiomers like this compound to potentially harness stereoselective advantages in future drug design.

Q & A

Basic Research Questions

Q. What validated in vivo models are appropriate for evaluating the hemodynamic effects of (R)-Bopindolol?

  • Methodological Answer : The hemodynamic effects of this compound can be assessed using male Wistar rats (260–300 g) and anesthetized dogs. In rats, intraperitoneal administration (0.3–3 mg/kg) allows measurement of dose-dependent decreases in diastolic blood pressure (8 mmHg at 3 mg/kg) and heart rate . For dogs, intravenous doses (8–32 µg/kg) effectively inhibit isoproterenol-induced tachycardia, with efficacy fourfold higher than propranolol . Ensure physiological parameters (blood pressure, heart rate) are monitored via telemetry or direct catheterization for reproducibility.

Q. What methodological considerations are critical when designing dose-response studies for this compound?

  • Methodological Answer :

  • Dose Selection : Base doses on prior pharmacokinetic data (e.g., 0.3–3 mg/kg in rats ). Include a vehicle control group (e.g., 0.5% CMC-Na suspension ).
  • Administration Routes : Intraperitoneal (IP) for systemic effects; intravenous (IV) for rapid bioavailability studies.
  • Parameters : Monitor diastolic blood pressure, heart rate, and plasma renin activity to assess β-adrenoceptor blockade .
  • Solubility : Use DMSO stock solutions (25 mg/mL) diluted in corn oil or saline for in vivo formulations to ensure stability .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (248 nm) is recommended. Use a C18 column (4.6 × 15 cm) and gradient elution (0.05 M acetate buffer:acetonitrile). Validate methods for linearity (1–50 µg/mL), precision (RSD < 5%), and recovery (>90%) using spiked plasma samples . For metabolite detection (e.g., pindolol), tandem mass spectrometry (LC-MS/MS) provides higher specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro β-adrenergic receptor affinity and in vivo efficacy of this compound?

  • Methodological Answer :

  • Metabolic Activation : this compound is a prodrug hydrolyzed to pindolol in vivo. Compare in vitro assays using liver microsomes to quantify conversion rates .
  • Tissue-Specific Effects : Conduct ex vivo receptor binding assays in cardiac tissue to account for tissue-selective metabolism .
  • Study Design : Use PICOT frameworks (Population: animal models; Intervention: dose ranges; Comparison: active metabolites; Outcome: receptor occupancy) to isolate confounding factors .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer :

  • Formulation : Prepare stock solutions in DMSO (50 mg/mL) and dilute with PEG300:Tween 80:saline (40:5:45) to prevent precipitation .
  • Storage : Store lyophilized powder at -80°C; reconstituted solutions retain stability for ≤24 hours at 4°C .
  • pH Adjustment : Use acetate buffer (pH 4.5) to minimize ester hydrolysis, the primary degradation pathway .

Q. How should meta-analyses address heterogeneity in clinical trial data on this compound’s β1/β2 selectivity?

  • Methodological Answer :

  • Data Standardization : Extract PICOT elements (e.g., patient demographics, dosing regimens) from trials to normalize outcomes .
  • Statistical Models : Apply random-effects models to account for variability in study designs (e.g., crossover vs. parallel-group).
  • Sensitivity Analysis : Exclude studies with high risk of bias (e.g., non-blinded trials) using Cochrane Collaboration tools .

Q. What computational approaches predict this compound’s blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • QSAR Modeling : Use logP (4.859) and polar surface area (63.35 Ų) to estimate passive diffusion .
  • PBPK Simulations : Integrate physicochemical properties (molecular weight: 380.48 g/mol) with in vivo pharmacokinetic data to model CNS distribution .
  • Validation : Compare predictions with microdialysis results in rodent models .

Data Management & Ethics

Q. How can researchers reconcile open-data requirements with patient privacy in this compound clinical studies?

  • Methodological Answer :

  • De-identification : Remove direct identifiers (e.g., names, birthdates) and use pseudonymization for health records .
  • Consent Frameworks : Include explicit clauses for data reuse in patient consent forms, following GDPR/IRB guidelines .
  • Controlled Access : Share datasets via secure repositories (e.g., EudraCT) with tiered access levels for academic verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.